(Z)-Pitavastatin calcium

LDL-cholesterol potency dose-response

(Z)-Pitavastatin calcium (CAS: 147526-32-7) is the calcium salt of the synthetic HMG-CoA reductase inhibitor pitavastatin, specifically the therapeutically active (3R,5S,6E) isomer with the Z-configuration at the heptenoate double bond. As a member of the statin class, it is indicated as an adjunct to diet for the reduction of elevated total cholesterol and low-density lipoprotein cholesterol (LDL-C) in adults with primary hyperlipidemia or mixed dyslipidemia.

Molecular Formula C50H46CaF2N2O8
Molecular Weight 881.0 g/mol
Cat. No. B12821368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Pitavastatin calcium
Molecular FormulaC50H46CaF2N2O8
Molecular Weight881.0 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
InChIInChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11-;/t2*18-,19-;/m11./s1
InChIKeyRHGYHLPFVJEAOC-HDCUBKASSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification and Baseline Characteristics of (Z)-Pitavastatin Calcium


(Z)-Pitavastatin calcium (CAS: 147526-32-7) is the calcium salt of the synthetic HMG-CoA reductase inhibitor pitavastatin, specifically the therapeutically active (3R,5S,6E) isomer with the Z-configuration at the heptenoate double bond . As a member of the statin class, it is indicated as an adjunct to diet for the reduction of elevated total cholesterol and low-density lipoprotein cholesterol (LDL-C) in adults with primary hyperlipidemia or mixed dyslipidemia [1]. The compound exists as a hemicalcium salt with the molecular formula (C25H23FNO4)2·Ca and a molecular weight of 880.98 g/mol [2].

Why Pitavastatin Calcium Cannot Be Readily Interchanged with Other Statins


Despite belonging to the same HMG-CoA reductase inhibitor class, pitavastatin calcium exhibits a unique constellation of pharmacokinetic and pharmacodynamic properties that preclude simple substitution with atorvastatin, rosuvastatin, or other statin alternatives. Key differentiators include its minimal metabolism by the cytochrome P450 (CYP) system, which results in a markedly lower potential for drug-drug interactions [1], and its significantly attenuated risk of precipitating new-onset diabetes mellitus (NODM) relative to other high-potency statins [2]. Furthermore, the compound's distinct solubility profile and the existence of multiple polymorphic forms necessitate rigorous quality control and specific handling protocols in both research and industrial settings [3].

Quantitative Evidence for Pitavastatin Calcium Differentiation in Scientific Selection and Procurement


Comparative LDL-Cholesterol Lowering Potency: Pitavastatin vs. Atorvastatin and Rosuvastatin

Pitavastatin calcium demonstrates a quantifiable difference in milligram-equivalent potency for LDL-cholesterol (LDL-C) reduction when compared to its closest analogs. A systematic review by the Cochrane Hypertension Group found that pitavastatin is 6.2-fold more potent than atorvastatin and 1.7-fold more potent than rosuvastatin on a per-milligram basis [1]. This indicates that a lower absolute dose of pitavastatin is required to achieve a comparable LDL-C reduction. Despite this potency advantage, a direct head-to-head clinical trial (the PATROL trial) demonstrated that at approved therapeutic doses (pitavastatin 2 mg, atorvastatin 10 mg, rosuvastatin 2.5 mg), all three agents produced a similar 40-45% reduction in LDL-C [2].

LDL-cholesterol potency dose-response atorvastatin rosuvastatin

Reduced Risk of New-Onset Diabetes Mellitus (NODM) vs. Atorvastatin and Rosuvastatin

A key safety differentiator for pitavastatin calcium is its significantly lower risk of precipitating new-onset diabetes mellitus (NODM). A 2024 systematic review and meta-analysis of 13 studies directly compared pitavastatin against atorvastatin and rosuvastatin [1]. The analysis demonstrated that pitavastatin use was associated with a 14% lower risk of NODM compared to atorvastatin (RR = 0.86, 95% CI = 0.79-0.93, p = 0.0002) and a 23% lower risk compared to rosuvastatin (RR = 0.77, 95% CI = 0.71-0.84, p < 0.00001) [1]. This finding is consistent with a separate real-world network analysis of 10 databases, which reported a 28% lower risk of NODM for pitavastatin compared to atorvastatin and rosuvastatin combined (HR 0.72; 95% CI 0.59-0.87) [2].

NODM diabetes atorvastatin rosuvastatin safety

CYP3A4-Independent Metabolism and Reduced Drug-Drug Interaction Potential

Unlike atorvastatin, simvastatin, and lovastatin, which are heavily metabolized by the cytochrome P450 3A4 (CYP3A4) isozyme, pitavastatin calcium undergoes minimal CYP-mediated metabolism [1]. The FDA-approved prescribing information confirms that pitavastatin is only marginally metabolized by CYP2C9 and CYP2C8, with its primary route of metabolism being glucuronidation by UDP-glucuronosyltransferases (UGTs) to form an inactive lactone [2]. As a direct consequence, pitavastatin plasma concentrations are not significantly affected by co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir, clarithromycin), whereas such interactions can increase atorvastatin and simvastatin exposure several-fold, leading to an elevated risk of myopathy and rhabdomyolysis [1].

CYP3A4 drug-drug interactions pharmacokinetics atorvastatin simvastatin

Defined Polymorphic Forms (A-F) for Quality Control and Formulation Reproducibility

Pitavastatin calcium exists in multiple distinct crystalline polymorphic forms, designated as Forms A, B, C, D, E, and F, as well as an amorphous form [1]. This property, disclosed in US Patent 8,557,993, is a critical quality attribute for procurement. Unlike some statins where polymorphism is not a major concern, the specific polymorphic form of pitavastatin calcium can influence physicochemical properties such as solubility, stability, and hygroscopicity, which in turn affect formulation performance and long-term storage [1]. The patent provides methods for the selective preparation and characterization of each form, enabling precise control over the material's properties [1].

polymorphism crystallinity formulation quality control

Physicochemical Handling Profile: Solubility in DMSO vs. Aqueous Media

For in vitro and preclinical research, the solubility profile of pitavastatin calcium is a key differentiator from some other statin calcium salts. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 100 mg/mL (113.5 mM) to ≥46 mg/mL (52.2 mM) [1] at 25°C, enabling the preparation of concentrated stock solutions for cell-based assays. In contrast, pitavastatin calcium is practically insoluble in both water and ethanol [1]. This profile dictates that all in vitro work must be conducted with DMSO as the primary solvent, and aqueous dilutions must be carefully monitored for precipitation.

solubility DMSO preformulation in vitro

Optimal Research and Industrial Applications for Pitavastatin Calcium Based on Differential Evidence


Preclinical Studies in Diabetic or Pre-Diabetic Animal Models

Given its 14% and 23% lower risk of inducing NODM compared to atorvastatin and rosuvastatin, respectively [1], pitavastatin calcium is the preferred statin for long-term cardiovascular or metabolic studies in animal models prone to diabetes (e.g., db/db mice, ZDF rats). Its use minimizes the confounding effect of drug-induced hyperglycemia, allowing for a cleaner assessment of the compound's primary lipid-lowering effects or its impact on diabetic complications.

In Vitro and In Vivo Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Substrates

Because its metabolism is independent of CYP3A4 [2], pitavastatin calcium is an ideal tool compound for investigating the pharmacokinetics of other drugs without the complication of CYP3A4-mediated statin interactions. It serves as a clean background therapy in studies where co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, HIV protease inhibitors) or inducers (e.g., rifampicin) is required, avoiding the significant increases in statin exposure and toxicity risk seen with atorvastatin or simvastatin [2].

High-Concentration DMSO Stock Preparation for Cell-Based Assays

With a validated DMSO solubility of up to 100 mg/mL (113.5 mM) , pitavastatin calcium allows researchers to prepare highly concentrated stock solutions. This minimizes the volume of DMSO required to achieve target assay concentrations, thereby reducing potential solvent cytotoxicity artifacts in sensitive cell lines such as primary hepatocytes or cardiomyocytes. This handling advantage is particularly relevant when working with low-nanomolar IC50 values for HMG-CoA reductase inhibition.

Formulation Development Requiring Precise Control of Polymorphism

For industrial pharmaceutical development, the existence of well-characterized polymorphic forms (A-F) [3] of pitavastatin calcium necessitates the procurement of material with a defined and certified polymorphic identity. This is critical for establishing reproducible manufacturing processes, ensuring consistent dissolution and bioavailability of the final drug product, and meeting stringent regulatory requirements for solid-state characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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